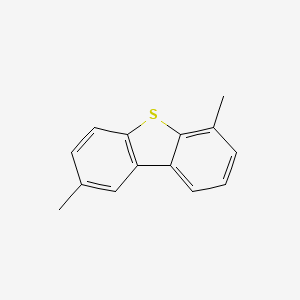

2,6-Dimethyldibenzothiophene

Vue d'ensemble

Description

2,6-Dimethyldibenzothiophene is an organic sulfur compound with the molecular formula C14H12S. It is a derivative of dibenzothiophene, where two methyl groups are substituted at the 2 and 6 positions of the dibenzothiophene structure. This compound is of significant interest due to its presence in fossil fuels and its role in environmental and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through hydrodesulfurization (HDS) processes. This involves the catalytic removal of sulfur from petroleum fractions, where dibenzothiophene and its derivatives are converted to hydrocarbons and hydrogen sulfide. Catalysts such as cobalt-molybdenum (CoMo) or nickel-molybdenum (NiMo) supported on alumina are commonly used .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Hydrodesulfurization (HDS): This process involves the hydrogenation and subsequent removal of sulfur.

Common Reagents and Conditions:

Oxidation: Molecular oxygen or hydrogen peroxide (H2O2) in the presence of catalysts such as molybdenum oxide.

HDS: Hydrogen gas (H2) and catalysts like CoMo or NiMo supported on alumina.

Major Products:

Oxidation: Sulfones and sulfoxides.

HDS: Hydrocarbons and hydrogen sulfide (H2S).

Applications De Recherche Scientifique

Hydrodesulfurization Processes

Hydrodesulfurization (HDS) is a crucial technology for producing ultra-low sulfur diesel (ULSD). 2,6-DMDBT serves as a model compound for studying the HDS of more complex sulfur-containing compounds in petroleum fractions. The steric hindrance introduced by the methyl groups in 2,6-DMDBT complicates its desulfurization, making it an important target for catalyst development.

Key Studies and Findings

- A study investigated the HDS reaction of 2,6-DMDBT using a commercial NiMoP/γ-Al2O3 catalyst in a down-flow micro trickle bed reactor (micro-TBR). The results indicated that operational conditions significantly influenced conversion rates, achieving approximately 20-50% conversion at specific pressures and temperatures .

- Another investigation focused on NiMo catalysts supported on mesoporous materials like MCM-41. The study found that proton-exchanged supports enhanced catalytic activity, allowing for improved direct desulfurization pathways compared to conventional catalysts .

- Research into the effect of aluminum oxide concentration on NiWS/Al-Zr catalysts revealed that varying support compositions could modulate catalytic performance, further optimizing the HDS of 2,6-DMDBT .

Catalytic Mechanisms and Efficiency

The efficiency of catalysts in the HDS of 2,6-DMDBT is influenced by several factors:

- Metal-Support Interactions : The interaction between active metal sites (e.g., Ni or Mo) and the support material can significantly affect catalytic activity. Enhanced metal dispersion leads to better accessibility and reactivity towards sterically hindered substrates like 2,6-DMDBT .

- Acidity Modulation : The acidity of supports plays a critical role in determining the pathway (hydrogenation vs. direct desulfurization) taken during the HDS process. Catalysts with higher Brønsted acidity have been shown to facilitate more efficient desulfurization reactions .

Environmental Impact and Regulatory Compliance

The presence of sulfur compounds like 2,6-DMDBT in fuels contributes to environmental issues such as acid rain and air pollution. Regulatory frameworks worldwide mandate stringent limits on sulfur content in fuels, driving research into effective desulfurization technologies.

Case Studies

- A study highlighted the development of novel molecularly imprinted polymers aimed at selectively retaining 2,6-DMDBT from fuel mixtures. This approach represents an innovative method for reducing sulfur content while improving fuel quality .

- Another research effort focused on biodesulfurization methods utilizing microbial strains capable of degrading refractory sulfur compounds, including 2,6-DMDBT. This biotechnological approach offers an environmentally friendly alternative to traditional chemical methods .

Summary Table: Comparison of Catalytic Systems for HDS of 2,6-DMDBT

| Catalyst Type | Conversion Rate (%) | Key Features |

|---|---|---|

| NiMo/γ-Al2O3 | 20-50 | Conventional support; moderate activity |

| NiMo/MCM-41 | Higher than NiMo/γ-Al2O3 | Enhanced acidity; improved direct desulfurization |

| NiWS/Al-Zr | Varies | Modulated by Al concentration; high activity |

Mécanisme D'action

The primary mechanism by which 2,6-Dimethyldibenzothiophene exerts its effects is through hydrodesulfurization. In this process, the sulfur atom in the compound is hydrogenated and removed as hydrogen sulfide. The reaction involves two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). DDS leads to the formation of biphenyls, while HYD produces tetrahydro and hexahydro intermediates, which are further desulfurized to cyclohexylbenzene and bicyclohexyl .

Comparaison Avec Des Composés Similaires

2,6-Dimethyldibenzothiophene is compared with other sulfur-containing compounds such as:

Dibenzothiophene (DBT): The parent compound without methyl substitutions.

4,6-Dimethyldibenzothiophene (4,6-DMDBT): Another methyl-substituted derivative, which is more refractory to HDS due to steric hindrance at the 4 and 6 positions.

Benzothiophene (BT): A simpler sulfur-containing aromatic compound with a single benzene ring fused to a thiophene ring.

Activité Biologique

Bisfentidine, also known as DA-5047, is a compound recognized primarily for its role as a histamine H2 receptor antagonist. This article delves into its biological activity, encompassing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Bisfentidine functions by selectively inhibiting the H2 receptors located in gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, making it potentially useful in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . The compound's efficacy as an H2 receptor antagonist is attributed to its structural modifications that enhance binding affinity compared to other antagonists like cimetidine and tiotidine .

Antisecretory Activity

Studies have demonstrated that Bisfentidine exhibits significant antisecretory effects. For instance, it has been shown to inhibit histamine-stimulated gastric acid secretion in animal models effectively. The potency of Bisfentidine is reported to be substantially higher than traditional H2 antagonists, with some studies indicating it is 8 to 90 times more potent than tiotidine and cimetidine .

Anticancer Potential

Recent research has explored Bisfentidine's potential beyond gastric applications. Its influence on cancer cell lines has been investigated, revealing that it may induce apoptosis in certain cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. This apoptotic effect suggests a dual role in both managing gastric conditions and offering anticancer benefits .

Case Studies

- Gastric Acid Secretion Study : In a controlled study involving guinea pigs, Bisfentidine was administered to evaluate its impact on gastric acid secretion. Results indicated a marked reduction in acid output compared to control groups, affirming its role as an effective H2 antagonist .

- Anticancer Activity Assessment : A study assessed the cytotoxic effects of Bisfentidine on various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating strong activity against these cell lines .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| Histamine H2 Antagonism | 0.1 | Gastric Acid Secretion |

| Anticancer Effect | 7.1 | SK-OV-3 (Ovarian Cancer) |

| Apoptosis Induction | Varies | MDA-MB-231 & HeLa |

Propriétés

IUPAC Name |

2,6-dimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHNZTLASSCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237912 | |

| Record name | Dibenzothiophene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89816-75-1 | |

| Record name | Dibenzothiophene, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089816751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.